3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(thiophen-2-yl)urea
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Overview
Description
3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(thiophen-2-yl)urea is a heterocyclic compound that features a pyrazole and thiophene moiety
Preparation Methods
The synthesis of 3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(thiophen-2-yl)urea typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and thiophene rings, using reagents like halides.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(thiophen-2-yl)urea involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds include other pyrazole and thiophene derivatives. For example:
1-methyl-N-(2-methyl-5-pyridin-2-ylpyrazol-3-yl)-4-pyridin-4-ylpyrazole-3-carboxamide: This compound also features a pyrazole ring and has been studied for its biological activities.
2-[(2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)pyridin-2-yl)methyl]thiophene:
The uniqueness of 3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(thiophen-2-yl)urea lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
1-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-20-11(9-13(19-20)12-5-2-3-7-16-12)10-17-15(21)18-14-6-4-8-22-14/h2-9H,10H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVYNQYTEREMEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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